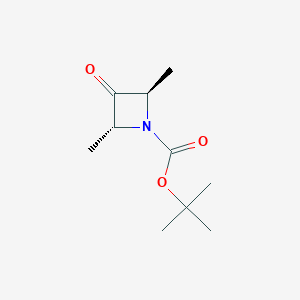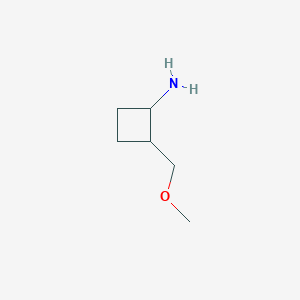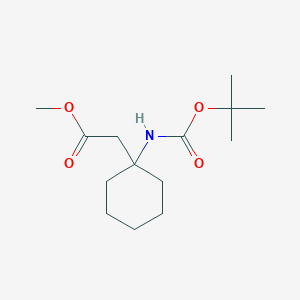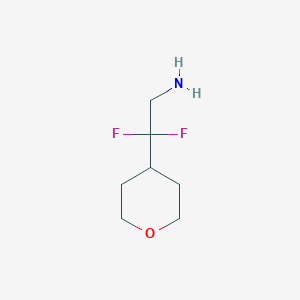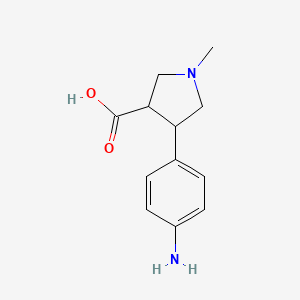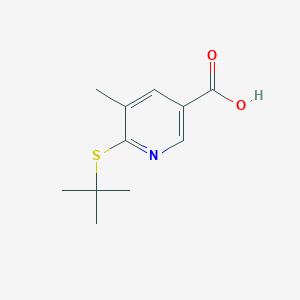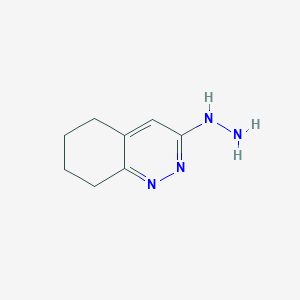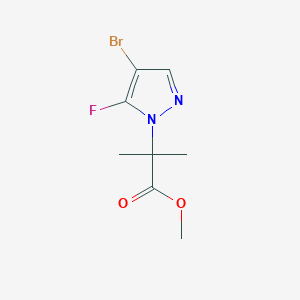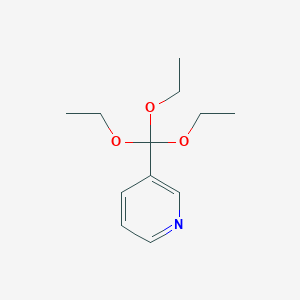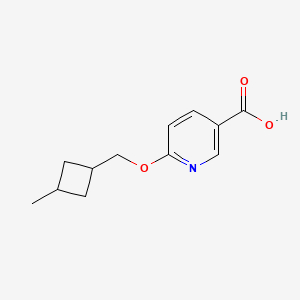
6-((3-Methylcyclobutyl)methoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Methylcyclobutyl)methoxy)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a 3-methylcyclobutyl group attached to the methoxy group of the nicotinic acid structure. It is a member of the pyridinecarboxylic acids family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with 3-methylcyclobutyl methanol in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-((3-Methylcyclobutyl)methoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((3-Methylcyclobutyl)methoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. For example, it may inhibit certain enzymes in the lipid metabolism pathway, leading to reduced levels of triglycerides and cholesterol .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Methyl Nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Uniqueness
6-((3-Methylcyclobutyl)methoxy)nicotinic acid is unique due to the presence of the 3-methylcyclobutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to other nicotinic acid derivatives .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-[(3-methylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-4-9(5-8)7-16-11-3-2-10(6-13-11)12(14)15/h2-3,6,8-9H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
WYVXQSAUFBCIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


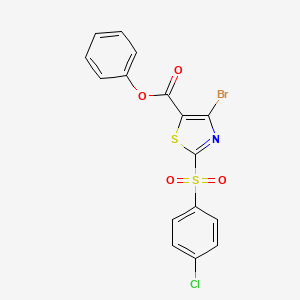

![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
